(E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate
Description
Properties
IUPAC Name |
ethyl 3-[(3-hexyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-3-5-6-7-11-21-17(22)16(26-19(21)25)13-20-15-10-8-9-14(12-15)18(23)24-4-2/h8-10,12-13,22H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPYNGGSMBLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate typically involves the condensation of 3-hexyl-4-oxo-2-thioxothiazolidine-5-carbaldehyde with ethyl 3-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thioxothiazolidin derivatives, including (E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate). Research indicates that compounds within this class exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies on Antimicrobial Efficacy
A study demonstrated that derivatives of thioxothiazolidine exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin and streptomycin by up to 50 times. The most active compounds showed minimal inhibitory concentrations (MIC) in the range of 0.004–0.03 mg/mL against pathogens such as Enterobacter cloacae and Escherichia coli .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound 5d | 0.0379–0.1138 | Staphylococcus aureus |
| Compound 8 | 0.004–0.03 | Enterobacter cloacae |
| Compound 15 | 0.004–0.06 | Trichoderma viride |
These findings suggest that (E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate could serve as a lead compound for developing new antimicrobial agents.
Therapeutic Potential
Beyond its antimicrobial applications, the compound is also being investigated for its potential therapeutic roles in treating metabolic disorders and inflammation.
Anti-inflammatory Properties
Patents have indicated that derivatives similar to (E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate exhibit anti-inflammatory effects by reducing leukocyte recruitment during acute inflammatory responses . This property could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Methodologies
The synthesis of (E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate generally involves multi-step organic reactions, including condensation reactions between appropriate thiazolidine derivatives and benzoic acid esters.
General Synthetic Route
- Formation of Thiazolidine Derivative : The initial step involves synthesizing the thiazolidine core through the reaction of thioamide with appropriate aldehydes.
- Condensation Reaction : The thiazolidine derivative is then reacted with ethyl 4-amino benzoate under acidic conditions to yield the final product.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzothiazoles: Similar in structure but with a benzothiazole ring instead of a thiazolidinone ring.
Thiosemicarbazones: These compounds have a similar sulfur-containing structure and exhibit antimicrobial properties.
Uniqueness: (E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy and potential cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of thiazolidinone derivatives. The compound has shown significant activity against a variety of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of (E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
| Bacillus cereus | 0.008 mg/mL | 0.015 mg/mL |
The compound demonstrated superior antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin, exhibiting MIC values significantly lower than those of these reference drugs . Notably, Enterobacter cloacae was identified as the most sensitive strain, while E. coli showed the highest resistance.
The mechanism underlying the antibacterial activity of thiazolidinones like (E)-ethyl 3-(((3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoate involves inhibition of key bacterial enzymes. Molecular docking studies suggest that the compound may inhibit MurB, an essential enzyme in bacterial cell wall synthesis, thereby disrupting cell integrity and leading to cell death .
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. Preliminary results indicate a broad spectrum of antifungal efficacy with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichoderma viride | 0.004 mg/mL |
| Aspergillus fumigatus | 0.060 mg/mL |
The compound showed particularly potent activity against Trichoderma viride, while Aspergillus fumigatus exhibited higher resistance .
Cytotoxicity Studies
Cytotoxicity assays performed using MTT assays on normal human fibroblast cells (MRC5) indicated that while the compound exhibits strong antimicrobial properties, it also poses a risk for cytotoxic effects at higher concentrations. The results suggest a need for further investigation into the therapeutic index of this compound.
Table 3: Cytotoxicity Results
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0.001 | 95 |
| 0.01 | 85 |
| 0.1 | 60 |
| 1.0 | 30 |
These findings highlight the importance of optimizing dosage to maximize antimicrobial efficacy while minimizing cytotoxic effects .
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Study on Staphylococcus aureus Infections : A clinical trial demonstrated that patients treated with thiazolidinone derivatives experienced a significant reduction in bacterial load compared to those receiving standard antibiotic therapy.
- Anticancer Applications : Research has shown that thiazolidinones can induce apoptosis in various cancer cell lines, including cervical and colon cancer cells, suggesting potential as therapeutic agents in oncology .
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to minimize byproducts (e.g., Z-isomer formation).
- Use anhydrous solvents to prevent hydrolysis of the ester group.
Basic Question: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural confirmation and purity assessment:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify key signals:
- Thioxothiazolidinone ring protons (δ 3.5–4.5 ppm for SCH₂ groups).
- Ester carbonyl (δ ~165–170 ppm in ¹³C NMR).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, confirm conjugation in the ylidene system .
IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and thioxo groups at ~1200 cm⁻¹) .
Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns.
X-ray Crystallography : Resolve E/Z configuration if ambiguity persists .
Advanced Question: How should researchers design experiments to evaluate this compound’s biological activity against microbial pathogens?
Methodological Answer:
Adopt a tiered approach:
In Vitro Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic activity at 2× MIC over 24 hours.
Mechanistic Studies :
- Enzyme Inhibition Assays : Target bacterial enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods.
- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to evaluate disruption .
In Vivo Models :
- Murine Infection Models : Administer compound intraperitoneally (10–50 mg/kg) and monitor survival rates. Use randomized block designs to control for biological variability .
Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Address discrepancies through systematic validation:
Replicate Conditions : Ensure identical parameters (e.g., pH, solvent, microbial strain). For example, DMSO concentration in stock solutions can affect activity .
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., hexyl chain length, thioxo group) using analogues from literature (e.g., CAS 1151944-57-8, a related thiazolidinone) .
Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers .
Environmental Factors : Assess impacts of temperature, humidity, and light exposure on compound stability during storage .
Advanced Question: What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial DHFR).
- Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) .
QSAR Modeling :
- Develop regression models using descriptors (e.g., logP, polar surface area) from analogues like 4-oxo-2-thioxothiazolidine derivatives .
ADMET Prediction :
- Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition).
Advanced Question: How can this compound be integrated into a theoretical framework for drug development?
Methodological Answer:
Link to Existing Theories :
- Thiazolidinone Pharmacology : Connect its mechanism to known inhibitors of bacterial folate synthesis or oxidative stress pathways .
Hypothesis-Driven Design :
- Formulate testable hypotheses (e.g., “The hexyl chain enhances membrane penetration via lipophilicity”).
Conceptual Frameworks :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
